molecular formula C17H14FN3O5S2 B2805839 methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899976-70-6

methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2805839
CAS No.: 899976-70-6
M. Wt: 423.43
InChI Key: JMLBSBDOXCQPOL-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a 1,2,4-benzothiadiazine-1,1-dioxide scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate typically involves multiple steps. The process begins with the preparation of the 1,2,4-benzothiadiazine-1,1-dioxide core, which is then functionalized with various substituents. Key steps include:

    Formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro group: This step involves the selective fluorination of the benzothiadiazine ring.

    Thioether formation: The thiadiazine ring is then reacted with a suitable thiol to form the thioether linkage.

    Acetamido group attachment: This involves the acylation of the thioether with an acetamide derivative.

    Esterification: Finally, the benzoic acid derivative is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new drugs, particularly for conditions like hypertension, diabetes, and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. For instance, it may inhibit enzymes involved in metabolic processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share the core structure and exhibit similar biological activities.

    Fluorinated benzoates: Compounds with similar fluorinated aromatic rings may have comparable chemical properties.

    Thioether-containing compounds: Molecules with thioether linkages often display similar reactivity and biological interactions.

Uniqueness

Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is unique due to the combination of its structural features, including the 1,2,4-benzothiadiazine-1,1-dioxide core, the fluoro substituent, and the thioether and acetamido groups. This unique combination imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

methyl 4-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c1-26-16(23)10-2-5-12(6-3-10)19-15(22)9-27-17-20-13-7-4-11(18)8-14(13)28(24,25)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLBSBDOXCQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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